Cas no 921845-04-7 (N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide)

N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound featuring a thiazole core functionalized with a cyclopropanecarboxamide group and a 2-ethylphenyl-substituted carbamoylmethyl moiety. Its structural design suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. The presence of the cyclopropyl and thiazole rings may confer enhanced metabolic stability and binding affinity, while the ethylphenyl group could influence lipophilicity and selectivity. This compound is likely of interest in medicinal chemistry research for its modular scaffold, enabling further derivatization for structure-activity relationship studies. Proper handling and storage under inert conditions are recommended due to its probable sensitivity to moisture and oxidation.
N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide structure
921845-04-7 structure
Product name:N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
CAS No:921845-04-7
MF:C17H19N3O2S
MW:329.416662454605
CID:6047621
PubChem ID:30556651

N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
    • N-[4-[2-(2-ethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide
    • 921845-04-7
    • N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
    • N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
    • AKOS004952156
    • F2202-1480
    • Inchi: 1S/C17H19N3O2S/c1-2-11-5-3-4-6-14(11)19-15(21)9-13-10-23-17(18-13)20-16(22)12-7-8-12/h3-6,10,12H,2,7-9H2,1H3,(H,19,21)(H,18,20,22)
    • InChI Key: RZXZAXDIYJGXBP-UHFFFAOYSA-N
    • SMILES: C1(C(NC2=NC(CC(NC3=CC=CC=C3CC)=O)=CS2)=O)CC1

Computed Properties

  • Exact Mass: 329.11979803g/mol
  • Monoisotopic Mass: 329.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 442
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 99.3Ų

N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2202-1480-2mg
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2202-1480-30mg
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2202-1480-20mg
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2202-1480-5μmol
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2202-1480-20μmol
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2202-1480-4mg
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2202-1480-5mg
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2202-1480-10μmol
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2202-1480-3mg
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2202-1480-1mg
N-(4-{[(2-ethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide
921845-04-7 90%+
1mg
$54.0 2023-05-16

Additional information on N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide

N-(4-{(2-Ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide: A Comprehensive Overview

The compound with CAS No. 921845-04-7, known as N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a 1,3-thiazole ring system and a cyclopropane moiety, both of which contribute to its distinctive chemical properties and potential biological activities.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly due to their ability to modulate various cellular pathways and exhibit potent bioactivity. The presence of the cyclopropane group in this compound further enhances its structural complexity and potential for interactions with biological targets. Researchers have demonstrated that such structures can serve as effective scaffolds for designing novel therapeutic agents with improved pharmacokinetic profiles.

The synthesis of N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide involves a series of intricate organic reactions, including coupling reactions and cyclization processes. These methods ensure the precise assembly of the molecule's components, enabling the exploration of its chemical properties and biological effects. The compound's stability under various conditions has been thoroughly investigated, making it a promising candidate for further preclinical studies.

One of the most intriguing aspects of this compound is its potential application in the development of antimicrobial agents. Recent research has shown that thiazole-containing molecules can exhibit potent activity against a wide range of pathogens, including bacteria and fungi. The integration of the cyclopropane group into this structure may further enhance its efficacy by increasing membrane permeability or disrupting cellular processes in a unique manner.

In addition to its antimicrobial properties, this compound has also been explored for its role in anti-inflammatory therapies. The thiazole ring system is known to interact with key inflammatory mediators, potentially reducing oxidative stress and modulating immune responses. The combination of this activity with the cyclopropane's structural flexibility makes this compound a versatile candidate for addressing inflammatory diseases.

The pharmacokinetic profile of N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide has been extensively studied to evaluate its suitability as a drug candidate. Research indicates that the compound exhibits favorable absorption and distribution characteristics, which are critical for achieving therapeutic concentrations in target tissues. Furthermore, its metabolic stability has been optimized through careful design, ensuring prolonged duration of action and reduced toxicity.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have provided insights into its binding affinities with various biological targets, such as enzymes and receptors involved in disease pathways. The results suggest that this compound has the potential to act as a selective inhibitor or activator of specific molecular targets, depending on its structural configuration.

Collaborative efforts between academic institutions and pharmaceutical companies have further expanded our understanding of this compound's therapeutic potential. Ongoing clinical trials are currently investigating its efficacy in treating infectious diseases and inflammatory conditions. Preliminary results have shown promising outcomes, particularly in terms of safety profiles and tolerability.

In conclusion, N-(4-{(2-ethylphenyl)carbamoylmethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide represents a significant advancement in the field of medicinal chemistry. Its unique structure, combined with cutting-edge research findings, positions it as a compelling candidate for developing innovative therapeutic solutions. As research continues to unfold, this compound holds great promise for addressing unmet medical needs and improving patient outcomes worldwide.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited